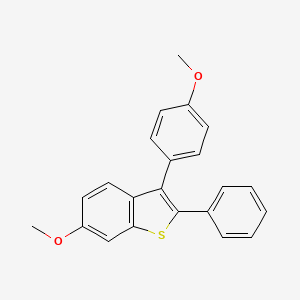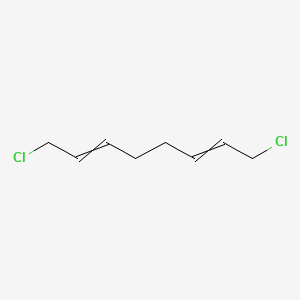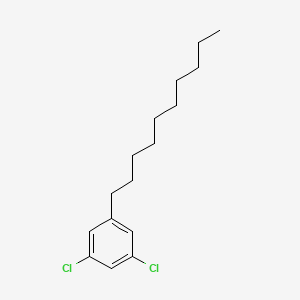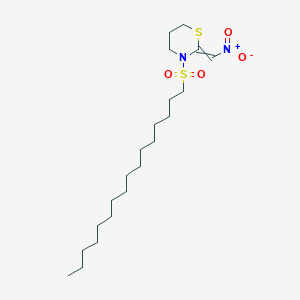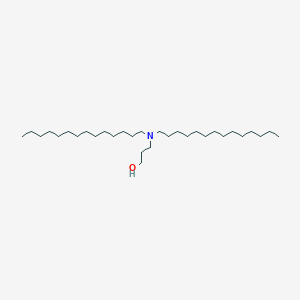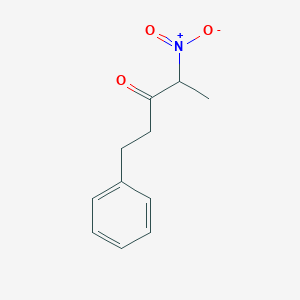
3-(4-Methylphenoxy)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenoxy)propane-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to a propane chain, which is further connected to a 4-methylphenoxy group
Preparation Methods
The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-methylphenol.
Ether Formation: 4-Methylphenol is reacted with 1,3-propane sultone in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Chemical Reactions Analysis
3-(4-Methylphenoxy)propane-1-sulfonic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonic acid group to a sulfonate ester.
Scientific Research Applications
3-(4-Methylphenoxy)propane-1-sulfonic acid has several scientific research applications:
Buffering Agent: It is used as a buffering agent in biochemical and pharmaceutical research to maintain the pH of solutions.
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of dyes, reagents, and catalysts.
Biological Studies: It is employed in biological studies to investigate the effects of sulfonic acid derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)propane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins and enzymes, thereby affecting their activity and function. The compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological effects .
Comparison with Similar Compounds
3-(4-Methylphenoxy)propane-1-sulfonic acid can be compared with similar compounds such as:
3-(N-Morpholino)propanesulfonic acid (MOPS): MOPS is a buffering agent with a similar sulfonic acid group but contains a morpholine ring instead of a phenoxy group.
3-(2-Amino-4-methylphenoxy)propane-1-sulfonic acid: This compound has an amino group in place of the methyl group, which can alter its chemical reactivity and biological applications.
The uniqueness of this compound lies in its specific combination of a phenoxy group and a sulfonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85163-62-8 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(4-methylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3,(H,11,12,13) |
InChI Key |
VEYKIEBICUFHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


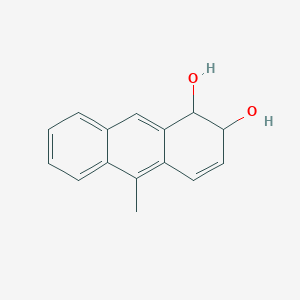

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
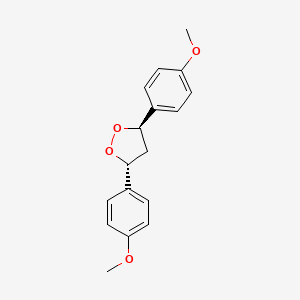
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
